molecular formula C9H8N2O B113303 5-aminoisoquinolin-1(2H)-one CAS No. 93117-08-9

5-aminoisoquinolin-1(2H)-one

Cat. No. B113303
CAS RN: 93117-08-9
M. Wt: 160.17 g/mol
InChI Key: SVASVGVAQIVSEZ-UHFFFAOYSA-N
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Description

5-aminoisoquinolin-1(2H)-one is a chemical compound that has been studied for its potential applications in various fields . It is a member of isoquinolines .


Synthesis Analysis

The synthesis of 5-aminoisoquinolin-1(2H)-one has been developed and involves acylation . Other methods of synthesis involve the use of pinacol boronic esters .


Molecular Structure Analysis

The molecular structure of 5-aminoisoquinolin-1(2H)-one has been studied in the context of its use as a selective inhibitor of PARP-2 . Further studies have also been conducted on its derivatives .


Chemical Reactions Analysis

5-aminoisoquinolin-1(2H)-one has been incorporated into photoinitiating systems together with an iodonium salt, N-vinylcarbazole, an amine or 2,4,6-tris(trichloromethyl)-1,3,5-triazine .

Scientific Research Applications

Poly(ADP-Ribose) Polymerase (PARP) Inhibition

5-Aminoisoquinolin-1(2H)-one (5-AIQ) is a notable inhibitor of poly(ADP-ribose) polymerases (PARPs). Despite moderate potency in vitro against PARP-1, its efficacy in cells and in vivo models is significant, indicating effective uptake. The compound has demonstrated protective activity in various disease models, including those of haemorrhagic shock, myocardial infarction, and ischaemic disorders of the kidney and liver. It also shows promise in models of stroke, organ transplantation, and inflammatory conditions like arthritis, Parkinson's disease, and multiple sclerosis. The down-regulation of NF-κB activity through PARP-1 inhibition leads to reduced expression of cytokines and adhesion molecules, showcasing its anti-inflammatory potential. Furthermore, its anti-angiogenic and anti-metastatic activities are noteworthy, particularly in a mouse model of metastasis (Threadgill, 2015).

Novel Compound Synthesis

5-AIQ has been instrumental in the development of novel isoquinolin-1(2H)-ones, 1-chloroisoquinolines, and 1-aminoisoquinolines with heterocyclic substituents. These compounds, particularly 1-amino-3-hetarylisoquinolines, have shown potential as anticancer agents. The method involving the recyclization of 3-hetarylisocoumarins has been highlighted for its efficiency in synthesizing these compounds (Konovalenko et al., 2020).

Pharmacokinetic and Bio-Distribution Studies

The development of a reliable ultra-performance liquid chromatography-tandem mass spectrometry assay for 5-AIQ in plasma has enabled its quantitative analysis and the examination of its metabolic stability. In silico ADME predictions reveal 5-AIQ's high solubility, gastrointestinal absorption, and blood–brain barrier permeability, which are crucial for its potential therapeutic applications. The compound exhibits moderate metabolism by human liver microsomes, further affirming its suitability for pharmacokinetic and bio-distribution studies (Iqbal et al., 2022).

PARP-2 Selective Inhibition

While 5-AIQ itself is not isoform-selective for PARP enzymes, derivatives of isoquinolin-1-ones, particularly 5-benzamidoisoquinolin-1-ones and 5-(ω-carboxyalkyl)isoquinolin-1-ones, have been synthesized and evaluated for selective inhibition of PARP-2. This has led to the identification of compounds with significant selectivity, contributing to the understanding of the distinct roles of PARP isoforms in various therapeutic contexts (Sunderland et al., 2011).

Safety And Hazards

The safety and hazards of 5-aminoisoquinolin-1(2H)-one are not fully investigated .

Future Directions

The future directions of research on 5-aminoisoquinolin-1(2H)-one could include further studies on its potential as a new anti-diabetic agent , as well as its use as a selective inhibitor of PARP-2 .

properties

IUPAC Name

5-amino-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c10-8-3-1-2-7-6(8)4-5-11-9(7)12/h1-5H,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVASVGVAQIVSEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CNC2=O)C(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90274354
Record name 5-aminoisoquinolin-1(2H)-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-aminoisoquinolin-1(2H)-one

CAS RN

93117-08-9
Record name 5-Amino-1(2H)-isoquinolinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-aminoisoquinolin-1(2H)-one
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Record name 5-Aminoisoquinolin-1(2H)-one
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Record name 5-Amino-1(2H)-isoquinolinone
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Synthesis routes and methods I

Procedure details

268.3 mg (1.51 mmol) of 5-nitroisoquinolin-1(2H)-one is added with 376.5 mg of ammonium chloride and 2.6 ml of water in 14 ml of ethanol and 5.4 ml of tetrahydrofuran. After addition in portions of 1.23 g of zinc powder (heating to 30 to 35° C.), it is stirred for two hours. The reaction mixture is suctioned off through a gas fiber filter and rewashed with ethyl acetate. After the filtrate is washed with water and saturated sodium chloride solution, the organic phase is dried as usual. Filtering off the desiccant and spinning off the solvent produce 196.5 mg (88.1%) of the desired amine.
Quantity
268.3 mg
Type
reactant
Reaction Step One
Quantity
376.5 mg
Type
reactant
Reaction Step One
Name
Quantity
2.6 mL
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Quantity
5.4 mL
Type
solvent
Reaction Step One
Name
Quantity
1.23 g
Type
catalyst
Reaction Step Two
Name
Yield
88.1%

Synthesis routes and methods II

Procedure details

A mixture of 4.0 g (21 mmol) of 5-nitroisoquinolinone in 100 ml HOAc and 0.5 g 5% Pd-C was hydrogenated at room temperature for 18 hours (three atmospheres). The mixture was filtered and concentrated to give a solid. The solid was dissolved in ethanol (50 ml) and 10 ml of saturated ethanolic HCl was added. The solution was cooled and the resulting solid was collected. It was dissolved in water and the solution was neutralized with 100 ml concentrated NH4OH. The precipitate was collected, dissolved in 150 ml of hot methanol, treated with charcoal, filtered, and diluted with water. Upon cooling, 1.10 g (32%) of the desired product was collected; mp 258°-259°.
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
R Di Paola, E Mazzon, C Muià… - Journal of clinical …, 2007 - Wiley Online Library
Background: Poly (ADP‐ribose) polymerase (PARP), a nuclear enzyme activated by strand breaks in DNA, plays an important role in the tissue injury associated with ischaemia‐…
Number of citations: 22 onlinelibrary.wiley.com
N Wayman, MC McDonald, AS Thompson… - European journal of …, 2001 - Elsevier
This study investigates the effects of a novel, water-soluble inhibitor of the activity of poly (adenosine 5′-diphosphate ribose) polymerase, 5-aminoisoquinolinone [5-aminoisoquinolin-1…
Number of citations: 89 www.sciencedirect.com
MD Threadgill - Current Medicinal Chemistry, 2015 - ingentaconnect.com
5-Aminoisoquinolin-1-one (5-AIQ) is a water-soluble inhibitor of the poly(ADPribose) polymerases (PARPs), lacking isoform-selectivity. Although of only moderate potency in vitro …
Number of citations: 8 www.ingentaconnect.com
WQ Wu, NJS Fauzee, YL Wang - Asian Pacific Journal of Cancer …, 2012 - journal.waocp.org
Objective: VEGF-C has recently been identified as a key molecule which is involved in tumor lymphangiogenesis. The aim of this research was to investigate the role of PARP-1 …
Number of citations: 3 journal.waocp.org
S Cuzzocrea, E Mazzon, R Di Paola… - Naunyn-Schmiedeberg's …, 2004 - Springer
Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme activated by strand breaks in DNA, plays an important role in the colon injury associated with experimental colitis. The aim of …
Number of citations: 27 link.springer.com
MC McDonald, H Mota‐Filipe, JA Wright… - British journal of …, 2000 - Wiley Online Library
Poly (ADP‐ribose) synthetase (PARP) is a nuclear enzyme activated by strand breaks in DNA, which are caused inter alia by reactive oxygen species (ROS). Here we report on (i) a …
Number of citations: 118 bpspubs.onlinelibrary.wiley.com
M Li, MD Threadgill, Y Wang, L Cai, X Lin - Pathobiology, 2009 - karger.com
Objectives: The current study was designed to test the hypothesis that inhibition of poly (ADP-ribose) polymerase in colorectal cancer mediates down-regulation of metastasis-related …
Number of citations: 26 karger.com
A Dhami, MF Mahon, MD Lloyd, MD Threadgill - Tetrahedron, 2009 - Elsevier
4-Methyl- and 4-benzyl-5-aminoisoquinolin-1-ones are close analogues of the water-soluble PARP-1 inhibitor 5-AIQ. Their synthesis was approached through Pd-catalysed cyclisations …
Number of citations: 20 www.sciencedirect.com
A Dhami - 2008 - core.ac.uk
Poly (ADP-ribose) polymerase-1 (PARP-1) is a nuclear enzyme that catalyses the synthesis of ADP-ribose polymers from NAD+, in response to DNA strand breaks. PARP-1 is …
Number of citations: 5 core.ac.uk
SF Ahmad, KMA Zoheir, SA Bakheet, AE Ashour… - Cytokine, 2014 - Elsevier
Rheumatoid arthritis (RA) is one of the major autoimmune diseases of global prevalence. Irrespective of much research in RA disease, no drugs with capable safety profiles are yet …
Number of citations: 52 www.sciencedirect.com

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